5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects and potential therapeutic applications.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzyl bromide
Comparison: Compared to similar compounds, it offers a broader range of synthetic possibilities and research applications .
Biological Activity
5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15BrO3
- Molecular Weight : 349.19 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives found that certain compounds demonstrated potent growth inhibition against cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating effective cytotoxicity at low concentrations .
The mechanism through which this compound exerts its biological effects may involve:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cancer cell death.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Non-linear Optical Properties :
- Synthesis and Derivative Exploration :
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity (IC50 μM) | Mechanism of Action |
---|---|---|
This compound | 2.43 - 14.65 | Microtubule destabilization |
Curcumin Analogues | Varies | ROS generation, apoptosis |
Benzimidazole Derivatives | Varies | Targeting specific receptors |
Properties
IUPAC Name |
5-bromo-2-[(3-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZANDEQVEKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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